5-[(4-Fluoroanilino)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
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Overview
Description
5-[(4-Fluoroanilino)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a chemical compound known for its unique structure and properties It is a derivative of diazinane and contains a fluoroaniline group, which contributes to its distinct chemical behavior
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Fluoroanilino)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves the reaction of 4-fluoroaniline with a suitable diazinane derivative under controlled conditions. One common method involves the condensation of 4-fluoroaniline with 1,3-dimethyl-1,3-diazinane-2,4,6-trione in the presence of a catalyst. The reaction is carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and verify the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-[(4-Fluoroanilino)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
5-[(4-Fluoroanilino)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator in biochemical studies.
Medicine: Explored for its potential therapeutic applications, including as an anticancer or antimicrobial agent.
Mechanism of Action
The mechanism of action of 5-[(4-Fluoroanilino)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The fluoroaniline group is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
5-[(4-Fluoroanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione:
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines the properties of fluoroaniline and diazinane derivatives.
Properties
CAS No. |
313688-37-8 |
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Molecular Formula |
C13H12FN3O3 |
Molecular Weight |
277.25 g/mol |
IUPAC Name |
5-[(4-fluorophenyl)iminomethyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H12FN3O3/c1-16-11(18)10(12(19)17(2)13(16)20)7-15-9-5-3-8(14)4-6-9/h3-7,18H,1-2H3 |
InChI Key |
JANUJCHOISAXMT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C=NC2=CC=C(C=C2)F)O |
Origin of Product |
United States |
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